molecular formula C13H10Cl2N2O2S2 B2995103 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone] CAS No. 478043-40-2

2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]

Cat. No. B2995103
M. Wt: 361.26
InChI Key: BZIZGPRYGRGJBB-LFIBNONCSA-N
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Description

This compound, also known as 4H-Thieno[2,3-b]thiopyran-4-one, 5,6-dihydro-, 2-(3,4-dichlorophenyl)hydrazone 7,7-dioxide , is a chemical with the molecular formula C13H10Cl2N2O2S2 . It is related to the class of organic compounds known as thieno[2,3-b]thiopyrans .


Molecular Structure Analysis

The molecular structure of this compound consists of a thieno[2,3-b]thiopyran core, which is a bicyclic system containing a thiophene and a thiopyran ring fused together . This core is substituted at the 4-position with a 2,4-dichlorophenylhydrazone group .

Scientific Research Applications

Synthesis and Structural Characterization

Research has delved into the synthesis of fused heterocyclic systems derived from 2,6-diaryl-3,5-dibenzylidenetetrahydro-4H-thiopyran-4-ones. These compounds, upon reaction with various reagents, yield a range of derivatives including thiopyrano[4,3-c]isoxazole, thiopyrano[4,3-c]pyrazole, and thieno[2,3-c]thiopyran derivatives. This exploration contributes to the understanding of structural diversification in thiopyran-based heterocycles (El-Ghanam, 2006).

Reaction Mechanisms and Derivatives Formation

Investigations into the regioselectivity of the formation of 2-pyrazolylthiazoles and their precursors from reactions involving 2-hydrazinothiazoles and 1-thienyl-1,3-butanediones have been reported. This research illuminates the impact of acid concentration and substituent nature on the reaction pathways, highlighting the versatile chemistry of thiazole and thiophene derivatives (Denisova et al., 2002).

Antiviral and Antimicrobial Activities

Novel studies have been conducted on the synthesis of 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone derivatives, investigating their reactions with various nucleophiles. These compounds have been evaluated for antiviral activities, providing insights into the potential therapeutic applications of thiophene-based derivatives (Sayed & Ali, 2007).

Heterocyclic Compound Synthesis

Further research includes the synthesis of thienothiopyranthiones through a novel molecular rearrangement. This work showcases a unique approach to creating thiopyran derivatives, expanding the toolkit for synthesizing complex heterocyclic systems with potential pharmaceutical applications (Ogurtsov et al., 2005).

properties

IUPAC Name

2,4-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-12(10(15)7-8)17-16-11-4-6-21(18,19)13-9(11)3-5-20-13/h1-3,5,7,17H,4,6H2/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIZGPRYGRGJBB-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=C(C1=NNC3=C(C=C(C=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=C(C=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]

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